molecular formula C9H10N2O6S B1297052 3-(4-Nitrophenylsulfonamido)propanoic acid CAS No. 179174-23-3

3-(4-Nitrophenylsulfonamido)propanoic acid

Cat. No. B1297052
M. Wt: 274.25 g/mol
InChI Key: WBULOUVRHAKHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the named compound from a methanolic solution .


Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenylsulfonamido)propanoic acid” can be found in various databases . The compound has a molecular formula of C9H10N2O6S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Nitrophenylsulfonamido)propanoic acid” can be found in various databases . For instance, the compound has a molecular weight of 274.25 g/mol .

Scientific Research Applications

1. Crystallography

  • The compound “3-(4-Nitrophenylsulfonamido)propanoic acid” has been studied in the field of crystallography .
  • The crystal structure of this compound has been determined . The molecular structure is shown in the figure .
  • The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .

2. Organic Synthesis

  • This compound has been used in the ethylenation of aldehydes to 3-propanal, propanol, and propanoic acid derivatives .
  • The aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .
  • The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .

3. Crystal Structure Analysis

  • The compound “3-((3-nitrophenyl)sulfonamido)propanoic acid” has been used in the field of crystallography .
  • The crystal structure of this compound has been determined . The molecular structure is shown in the figure .
  • The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .

4. Antimicrobial Research

  • This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
  • The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
  • These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

5. Crystal Structure Analysis

  • The compound “3-((3-nitrophenyl)sulfonamido)propanoic acid” has been used in the field of crystallography .
  • The crystal structure of this compound has been determined . The molecular structure is shown in the figure .
  • The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .

6. Antimicrobial Research

  • This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
  • The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
  • These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Safety And Hazards

The safety data sheet for a similar compound, propanoic acid, indicates that it is flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

3-[(4-nitrophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULOUVRHAKHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327023
Record name 3-(4-Nitrophenylsulfonamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenylsulfonamido)propanoic acid

CAS RN

179174-23-3
Record name 3-(4-Nitrophenylsulfonamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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